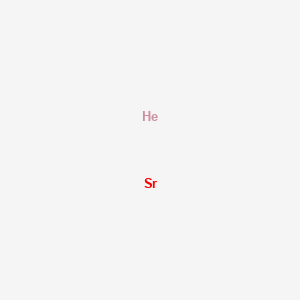

Helium--strontium (1/1)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Helium–strontium (1/1) is a compound formed by the combination of helium and strontium in a 1:1 ratio Helium is a noble gas known for its inertness and low reactivity, while strontium is an alkaline earth metal known for its reactivity and applications in various fields

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of helium–strontium (1/1) typically involves high-pressure conditions due to the inert nature of helium. One common method is to subject a mixture of helium and strontium to extremely high pressures, often exceeding 100 gigapascals, to force the two elements to combine. This process may require specialized equipment such as diamond anvil cells to achieve the necessary pressures.

Industrial Production Methods: Industrial production of helium–strontium (1/1) is not yet widespread due to the challenges associated with high-pressure synthesis. advancements in high-pressure technology and materials science may pave the way for more efficient production methods in the future.

Analyse Des Réactions Chimiques

Types of Reactions: Helium–strontium (1/1) can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. Due to the presence of strontium, the compound is more reactive than helium alone.

Common Reagents and Conditions:

Oxidation: Helium–strontium (1/1) can react with oxygen to form strontium oxide and release helium gas. This reaction typically requires elevated temperatures.

Reduction: The compound can be reduced using hydrogen gas, resulting in the formation of strontium hydride and the release of helium.

Substitution: Helium–strontium (1/1) can undergo substitution reactions with halogens, forming strontium halides and releasing helium.

Major Products Formed:

- Strontium oxide (SrO)

- Strontium hydride (SrH2)

- Strontium halides (e.g., SrCl2, SrBr2)

Applications De Recherche Scientifique

Chemistry: Helium–strontium (1/1) is studied for its unique bonding properties and potential applications in high-pressure chemistry. Researchers are interested in understanding how helium can be incorporated into compounds with reactive metals like strontium.

Biology and Medicine: While helium itself is inert and has limited biological applications, strontium is known for its role in bone health. Strontium compounds are used in the treatment of osteoporosis, and research is ongoing to explore the potential medical applications of helium–strontium (1/1).

Industry: In the industrial sector, helium–strontium (1/1) may find applications in materials science and nanotechnology. The compound’s unique properties could be harnessed for the development of new materials with enhanced strength and stability under extreme conditions.

Mécanisme D'action

The mechanism of action of helium–strontium (1/1) involves the interaction between helium and strontium atoms under high-pressure conditions. The high pressure forces helium atoms into the crystal lattice of strontium, resulting in a stable compound. The exact molecular targets and pathways involved in this process are still under investigation, but it is believed that the unique electronic configuration of helium plays a crucial role in stabilizing the compound.

Comparaison Avec Des Composés Similaires

Disodium helide (Na2He): A compound formed by helium and sodium under high pressure.

Helium clathrate hydrates: Compounds where helium is trapped within the lattice structure of water ice under high pressure.

Uniqueness: Helium–strontium (1/1) is unique due to the combination of an inert noble gas with a reactive alkaline earth metal This combination results in a compound with distinct properties that are not observed in other helium compounds

Propriétés

Numéro CAS |

179628-27-4 |

|---|---|

Formule moléculaire |

HeSr |

Poids moléculaire |

91.62 g/mol |

Nom IUPAC |

helium;strontium |

InChI |

InChI=1S/He.Sr |

Clé InChI |

NXYFCXLHYJRMCB-UHFFFAOYSA-N |

SMILES canonique |

[He].[Sr] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,5'-[1,3-Phenylenebis(oxy)]di(benzene-1,3-dicarbonitrile)](/img/structure/B14248135.png)

![5-(Diethylamino)-N-ethyl-2-[2-(5H-tetrazol-5-ylidene)hydrazinyl]benzamide](/img/structure/B14248156.png)

![4H-Pyrido[1,2-a]pyrimidin-4-one, 2-(4-morpholinyl)-9-(phenylmethyl)-](/img/structure/B14248198.png)